molecular formula C17H13N5O3S2 B4764696 2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Cat. No.: B4764696
M. Wt: 399.5 g/mol
InChI Key: GWSPTAVQZDPNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a benzimidazole and benzothiazole moiety. These structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry .

Preparation Methods

The synthesis of 2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves the condensation of 5-methyl-1H-benzimidazole-2-thiol with 6-nitro-1,3-benzothiazol-2-yl acetic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzimidazole and benzothiazole derivatives, such as:

  • 2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities. The uniqueness of 2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE lies in its specific combination of benzimidazole and benzothiazole moieties, which may confer unique pharmacological properties .

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S2/c1-9-2-4-11-13(6-9)20-16(18-11)26-8-15(23)21-17-19-12-5-3-10(22(24)25)7-14(12)27-17/h2-7H,8H2,1H3,(H,18,20)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSPTAVQZDPNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.